molecular formula C18H23FN2O3S2 B2773152 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952966-45-9

3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2773152
CAS No.: 952966-45-9
M. Wt: 398.51
InChI Key: SECZYHXJQHSZKV-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzenesulfonamide derivative is provided for research applications, strictly for use in laboratory settings. Based on its structural features, this compound is related to a class of benzenesulfonamide compounds investigated for their potential as therapeutic agents . Specifically, such compounds have been studied for their activity on central nervous system targets. Research into analogous structures suggests potential utility in studying voltage-gated sodium channels , which are critical in neuronal signaling . Consequently, this molecule may serve as a valuable chemical tool for neuroscientists exploring mechanisms related to epilepsy and convulsive disorders . The molecular structure incorporates a benzenesulfonamide core, a 3-fluoro-4-methoxy phenyl group, and a substituted piperidine moiety linked to a thiophene ring. This complex architecture is typical of compounds designed for high selectivity and potency in modulating specific biological pathways. Researchers can utilize this compound for in vitro binding assays, functional activity studies, and as a lead structure for the development of novel bioactive molecules . Notice: This product is intended for research purposes only in a laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S2/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECZYHXJQHSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide, with the CAS Number 952966-45-9, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

PropertyValue
Molecular FormulaC₁₈H₂₃FN₂O₃S₂
Molecular Weight398.5 g/mol
StructureChemical Structure

The specific mechanism of action for 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not extensively documented. However, compounds with similar structures often interact with various molecular targets, including enzymes and receptors, modulating their activity. This modulation can lead to diverse biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research indicates that compounds similar to 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives containing the thiophene moiety have shown promising results in inhibiting tumor cell proliferation. In vitro studies have demonstrated that such compounds can induce cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar sulfonamide derivatives have been reported to inhibit pro-inflammatory cytokine production and suppress inflammatory pathways in various models. The exact pathways involved remain to be fully elucidated but are believed to involve the modulation of nuclear factor kappa B (NF-kB) signaling .

Case Studies

  • Antitumor Efficacy : A study involving derivatives of sulfonamides demonstrated that these compounds could effectively inhibit the growth of several cancer cell lines in vitro. The study reported an IC50 value indicating moderate potency against human colon adenocarcinoma cells .
  • Mechanistic Insights : Another investigation into similar piperidine-thiophene compounds revealed their ability to inhibit specific kinases involved in cancer progression. These findings suggest that 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide might share similar pathways of action .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing sulfonamide and methoxy groups activate the benzene ring for nucleophilic substitution at the fluorine position.

Reaction ConditionsProductsKey Findings
NaOH (aq.), 80°C, 12 hReplacement of fluorine with -OH groupFluorine leaves as F⁻; methoxy group directs substitution to adjacent position.
NH₃ (g), DMF, 100°C, 24 hFormation of 3-amino derivativeLimited yield due to steric hindrance from the piperidine-thiophene side chain .

Sulfonamide Hydrolysis

The sulfonamide group can undergo acid- or base-catalyzed hydrolysis, though stability varies with conditions.

ConditionsReaction PathwayObservations
6M HCl, reflux, 48 hCleavage to benzenesulfonic acid + amineComplete decomposition observed at >24 h .
1M NaOH, 60°C, 24 hPartial hydrolysis to sulfonateStabilized by electron-donating methoxy group; <30% conversion .

Thiophene Electrophilic Substitution

The thiophene moiety undergoes characteristic electrophilic reactions, though steric effects from the piperidine ring may limit reactivity.

ReactionConditionsProducts
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C5-bromo-thiophene derivative
NitrationHNO₃/H₂SO₄, 50°C5-nitro-thiophene (minor 4-substitution)

Key Notes :

  • Bromination occurs preferentially at the 5-position of thiophene due to directing effects of the methylene-piperidine group.

  • Nitration yields <15% due to deactivation by adjacent substituents.

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation reactions.

Reaction TypeReagentsProductsYield
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylpiperidine derivative42%
AcylationAcCl, Et₃N, THF, 0°C→RTN-acetylpiperidine68%

Mechanistic Insight :

  • Alkylation requires prolonged heating due to steric hindrance from the thiophenemethyl group .

Methoxy Group Demethylation

The methoxy group can be cleaved under strong acidic or reducing conditions.

ConditionsProductsEfficiency
BBr₃, CH₂Cl₂, -78°C→RT4-hydroxybenzenesulfonamide89%
HI (conc.), reflux, 12 h4-hydroxy derivative + CH₃I73%

Applications :

  • Demethylation enables further functionalization (e.g., phosphorylation or glycosylation) .

Oxidation Reactions

Controlled oxidation targets sulfur and nitrogen centers:

SiteReagentsProducts
Sulfonamide SmCPBA, CH₂Cl₂, 0°CSulfonic acid (minor over-oxidation)
Piperidine NH₂O₂, AcOH, 50°CN-oxide derivative

Challenges :

  • Over-oxidation of sulfonamide to sulfonic acid occurs with excess oxidant .

Photochemical Reactions

UV irradiation induces unique reactivity in the benzenesulfonamide core:

ConditionsProductsMechanism
UV (254 nm), MeCN, 6 hFluoro-methoxy arene dimerizationRadical recombination
UV + TiO₂ catalystPartial desulfurization of thiophenePhotocatalytic C-S cleavage

Stability Note :
Solutions degrade by 15–20% under prolonged UV exposure.

Metal-Catalyzed Cross-Couplings

The fluorine atom participates in palladium-mediated reactions:

ReactionCatalystsProducts
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaN-arylated products

Limitations :

  • Steric bulk reduces coupling efficiency (typically <50% yield) .

Q & A

Q. Table 1: Comparison of Reaction Yields Under Different Conditions

StepSolventCatalystYield (%)Reference
CouplingDCMTriethylamine62
CouplingDMFDMAP78

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine substitution at C3, methoxy at C4) and piperidine-thiophene linkage .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~453.5 g/mol) .

Advanced: How do structural modifications (e.g., fluorine, methoxy, thiophene) influence this compound’s binding affinity to biological targets?

Answer:

  • Fluorine Substituent : Enhances metabolic stability and electron-withdrawing effects, improving target (e.g., enzyme) binding via hydrophobic interactions .
  • Methoxy Group : Increases solubility and modulates steric hindrance, affecting receptor selectivity .
  • Thiophene-Piperidine Moiety : Facilitates π-π stacking with aromatic residues in target proteins (e.g., kinases) .

Q. Table 2: SAR of Analogous Sulfonamides

CompoundSubstituentsTarget Affinity (IC₅₀, nM)Reference
A3-Fluoro, 4-methoxy12.5
B4-Chloro, no thiophene45.8

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Purity Discrepancies : Re-evaluate compound purity via HPLC and orthogonal methods (e.g., elemental analysis) .
  • Target Polymorphism : Validate target isoforms (e.g., mutant vs. wild-type enzymes) using crystallography or mutagenesis .

Advanced: What mechanistic insights exist for this compound’s interaction with cellular targets (e.g., apoptosis induction)?

Answer:

  • Apoptosis Pathway : Upregulates pro-apoptotic proteins (Bax, caspase-3) and downregulates Bcl-2 in cancer cells, confirmed via Western blotting .
  • Cell Cycle Arrest : Induces G2/M phase arrest by inhibiting CDK1/cyclin B1, demonstrated via flow cytometry .

Q. Table 3: Mechanistic Data from In Vitro Studies

MechanismAssayResultReference
ApoptosisCaspase-3 activation3.5-fold increase
Cell CycleG2/M phase cells (%)48% vs. 12% (control)

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Hydrolytic Stability : Avoid aqueous buffers at pH >8, which may cleave the sulfonamide bond .

Advanced: Which computational methods are effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) based on lipophilicity (clogP ~2.8) .
  • ADMET Prediction : Tools like SwissADME estimate moderate oral bioavailability (F ~50%) due to moderate solubility .

Advanced: How can researchers validate off-target effects in preclinical studies?

Answer:

  • Proteome Profiling : Use affinity chromatography coupled with LC-MS/MS to identify non-target binding partners .
  • Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., DiscoverX) to assess selectivity .

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